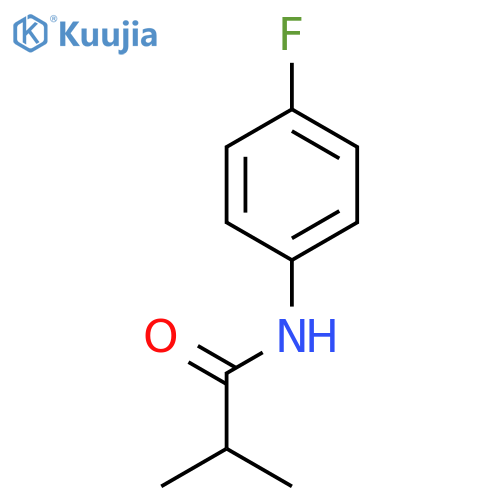

Cas no 348594-39-8 (N-(4-fluorophenyl)isobutyramide)

348594-39-8 structure

商品名:N-(4-fluorophenyl)isobutyramide

N-(4-fluorophenyl)isobutyramide 化学的及び物理的性質

名前と識別子

-

- N-(4-fluorophenyl)isobutyramide

- N-(4-Fluorophenyl)-2-methylpropanamide

- AC1LBA4T

- AN-652

- CTK8C1703

- MolPort-002-825-914

- Propanamide, N-(4-fluorophenyl)-2-methyl-

- CS-0273361

- 348594-39-8

- AN-652/10427003

- Z27805835

- DB-335108

- SCHEMBL10819622

- XYITWGGFWSDVMU-UHFFFAOYSA-N

- DTXSID30336309

- AKOS003860686

-

- インチ: InChI=1S/C10H12FNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)

- InChIKey: XYITWGGFWSDVMU-UHFFFAOYSA-N

- ほほえんだ: CC(C)C(=O)NC1=CC=C(C=C1)F

計算された属性

- せいみつぶんしりょう: 181.09036

- どういたいしつりょう: 181.090292168g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- PSA: 29.1

N-(4-fluorophenyl)isobutyramide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019122548-10g |

N-(4-fluorophenyl)isobutyramide |

348594-39-8 | 95% | 10g |

$455.40 | 2023-09-02 | |

| Crysdot LLC | CD12080590-10g |

N-(4-fluorophenyl)isobutyramide |

348594-39-8 | 95+% | 10g |

$564 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344031-5g |

n-(4-Fluorophenyl)isobutyramide |

348594-39-8 | 95+% | 5g |

¥4177.00 | 2024-05-17 | |

| Crysdot LLC | CD12080590-5g |

N-(4-fluorophenyl)isobutyramide |

348594-39-8 | 95+% | 5g |

$353 | 2024-07-24 | |

| Cooke Chemical | BD3375448-5g |

N-(4-fluorophenyl)isobutyramide |

348594-39-8 | 95+% | 5g |

RMB 2228.00 | 2025-02-20 |

N-(4-fluorophenyl)isobutyramide 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

348594-39-8 (N-(4-fluorophenyl)isobutyramide) 関連製品

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 506-17-2(cis-Vaccenic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量